4-Hydroxy-6-methoxyquinoline-3-carbonitrile
Description
4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a quinoline derivative featuring hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 4 and 6, respectively, and a nitrile (-CN) group at position 3. This compound serves as a critical intermediate in synthesizing tyrosine kinase inhibitors like Bosutinib, as evidenced by its use in multi-step synthetic routes . Its molecular formula is C₁₁H₈N₂O₂ (molecular weight: 200.20 g/mol), though derivatives with additional functional groups (e.g., 3-chloropropoxy chains) are frequently reported in pharmacological contexts .
Properties
IUPAC Name |
6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-8-2-3-10-9(4-8)11(14)7(5-12)6-13-10/h2-4,6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDUOKQHVNMOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320925 | |
| Record name | 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-61-9 | |
| Record name | 4-Hydroxy-6-methoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 366401 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13669-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile typically involves multi-step processes starting from arylmalonates or 4-methoxyaniline. A common method includes ring closure reactions facilitated by catalysts such as toluenesulfinates. The reaction conditions often require controlled temperatures and specific solvents to achieve the desired quinoline derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including quinoline-based fluorescent dyes and intermediates for pharmaceutical compounds.
Scientific Research Applications
4-Hydroxy-6-methoxyquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and fluorescent dyes.
Biology: Employed in the development of probes for biological imaging due to its fluorescent properties.
Medicine: Investigated for its potential in drug development, particularly in creating compounds with antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific optical properties, such as green fluorescent dyes.
Mechanism of Action
The mechanism by which 4-Hydroxy-6-methoxyquinoline-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to participate in various biochemical pathways, influencing cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The structural analogs of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile differ primarily in substituent type, position, and electronic effects. Key examples include:
Key Observations:
Research Findings and Data Tables
Spectroscopic Data Comparison
Biological Activity
4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound features a quinoline core with hydroxyl, methoxy, and carbonitrile functional groups. These structural characteristics enable it to interact with various biological targets, influencing multiple cellular pathways.
| Property | Details |
|---|---|
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.18 g/mol |
| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH3), Carbonitrile (-C≡N) |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with key enzymes and cellular pathways:
- Cytochrome P450 Interaction : This compound has been shown to interact with cytochrome P450 enzymes (CYP1A2 and CYP3A4), which are crucial for the metabolism of xenobiotics and endogenous compounds. Such interactions can lead to modulation of drug metabolism and influence pharmacokinetics.
- Anticancer Activity : Research indicates that this compound exhibits anticancer properties by inhibiting protein tyrosine kinases (PTKs). These kinases are involved in signaling pathways that regulate cell growth and differentiation. The inhibition of PTKs can result in reduced proliferation of cancer cells, making this compound a potential candidate for cancer therapy .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes .
Anticancer Activity
A study focused on the synthesis of quinoline derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
Antimicrobial Evaluation
In another investigation, a series of 6-methoxyquinoline-3-carbonitrile derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for further development into therapeutic agents .
Dosage Effects in Animal Models
The effects of this compound vary significantly with dosage in animal models. Lower doses have been associated with beneficial effects on enzyme modulation without significant toxicity, while higher doses may lead to adverse effects. This necessitates careful consideration in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 4-Hydroxy-6-methoxyquinoline-3-carbonitrile with high purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions of precursor molecules. For example, a modified Friedländer synthesis can be employed using 2-aminobenzaldehyde derivatives and β-ketonitriles under acidic or basic conditions. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., piperidine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) improves purity . Monitoring reaction progress using TLC and HPLC ensures intermediate stability.
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer : Combined spectroscopic and crystallographic techniques are essential:
- NMR : H and C NMR identify functional groups (e.g., hydroxyl at δ 10–12 ppm, methoxy at δ 3.8–4.0 ppm, nitrile carbon at δ 115–120 ppm).
- X-ray Crystallography : Single-crystal diffraction (using SHELX ) resolves bond lengths and angles. For example, the quinoline ring’s planarity and hydrogen bonding between hydroxyl and adjacent nitrile groups can be validated.
- FT-IR : Peaks at ~2200 cm (C≡N) and ~3200 cm (O-H) confirm functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for nitrile-containing compounds:
- Use fume hoods to avoid inhalation of dust/vapors.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in airtight containers under inert gas (e.g., N) to prevent degradation.
- Emergency measures: Immediate rinsing with water for skin/eye contact and activated charcoal for ingestion .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the solid-state properties of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules ) reveals hydrogen-bonding motifs. For instance, the hydroxyl group forms O-H···N≡C bonds with adjacent molecules, creating dimeric or chain-like networks. These interactions affect melting points, solubility, and stability. Computational tools (e.g., Mercury Software) can model packing efficiency, while DSC/TGA quantifies thermal stability changes due to H-bonding .
Q. What strategies resolve contradictions between experimental and computational spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. Approaches include:
- Solvent Calibration : Compare experimental spectra in DMSO-d vs. CDCl to assess polarity-induced shifts.
- DFT Calculations : Use Gaussian or ORCA software to simulate spectra under optimized geometries (B3LYP/6-31G* basis set). Deviations >0.5 ppm in NMR may indicate unaccounted solvation effects.
- Cross-Validation : Overlay XRD-derived bond lengths with computational models to validate electronic environments .
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess impact on bioactivity .
- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. IC values correlate with electronic effects of substituents.
- Molecular Docking : AutoDock Vina predicts binding affinities to active sites (e.g., ATP-binding pockets). High-scoring poses guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
